1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one
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Overview
Description
1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their unique chemical structure, which combines an imidazole ring fused with a pyridine ring. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with suitable reagents to form the imidazo[4,5-b]pyridine core . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the cyclization process.
Chemical Reactions Analysis
1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a core structure in the design of pharmaceutical agents, particularly those targeting kinases and other enzymes.
Industry: It is utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit Aurora-A kinase by binding to its ATP-binding pocket, thereby disrupting the kinase’s activity and affecting cell division processes . The specific pathways involved depend on the particular biological target and the nature of the derivative.
Comparison with Similar Compounds
1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
1H-Imidazo[4,5-b]pyridine: Lacks the methyl group at the nitrogen atom, which can influence its biological activity and chemical reactivity.
1-Methyl-1H-imidazo[1,2-a]pyridine: Has a different fusion pattern of the imidazole and pyridine rings, leading to distinct chemical properties and applications.
1-Methyl-1H-imidazo[4,5-c]pyridine: Another isomer with a different ring fusion, affecting its interaction with biological targets
Properties
IUPAC Name |
1-methyl-4H-imidazo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-4-8-7-5(10)2-3-6(11)9-7/h2-4H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHCSNUOLPYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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